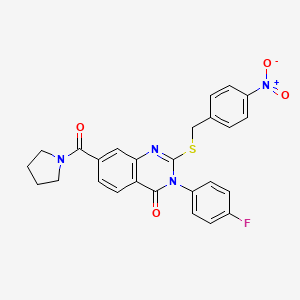
3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-2-((4-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of novel quinazoline derivatives that exhibit significant antimicrobial activities. For instance, a study by Selvam and Palanirajan (2010) highlighted the synthesis of quinazoline derivatives with potent in vitro antimicrobial activity against various bacteria and fungi. The compounds were synthesized through a series of chemical reactions and evaluated using the paper disk diffusion method and minimum inhibitory concentrations (MIC), showing efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans (T. Selvam & Vijayaraj Kumar Palanirajan, 2010).
Anticancer Activity
Another aspect of research focuses on the anticancer properties of quinazoline derivatives. Mphahlele, Khoza, and Mabeta (2016) described the synthesis and evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for cytotoxicity against human cancer cell lines, including breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. Some compounds exhibited significant cytotoxicity, suggesting potential for further investigation as anticancer agents (M. Mphahlele, T. A. Khoza, & P. Mabeta, 2016).
Anti-inflammatory Properties
Sun et al. (2019) synthesized fluorine-substituted quinazolin-2-amine derivatives and evaluated their anti-inflammatory activity. The study found that these derivatives displayed potential inhibitory effects on LPS-induced NO secretion, indicating their anti-inflammatory properties and suggesting a promising approach for the development of anti-inflammatory agents (Yue Sun, Zhong-Fei Gao, Chunhua Wang, & Guige Hou, 2019).
Synthesis Techniques
Research into efficient synthesis methods for quinazoline derivatives is also prevalent. Loghmani-Khouzani, Sadeghi, and Ranjbar-Karimi (2005) explored the synthesis of fluoronitrobenzyl substituted compounds using microwave irradiation, demonstrating an efficient method that improved yields over traditional synthesis techniques (H. Loghmani-Khouzani, M. Sadeghi, & R. Ranjbar-Karimi, 2005).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c27-19-6-10-20(11-7-19)30-25(33)22-12-5-18(24(32)29-13-1-2-14-29)15-23(22)28-26(30)36-16-17-3-8-21(9-4-17)31(34)35/h3-12,15H,1-2,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEUZMWIULLBCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)
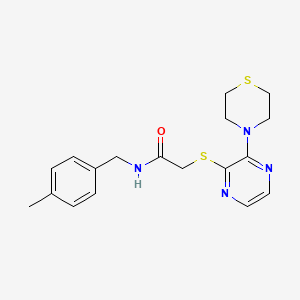
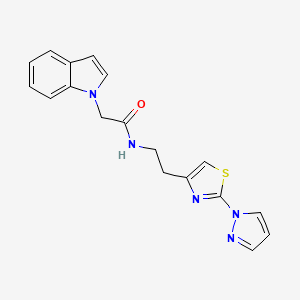
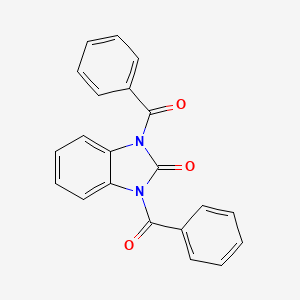
![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2556605.png)
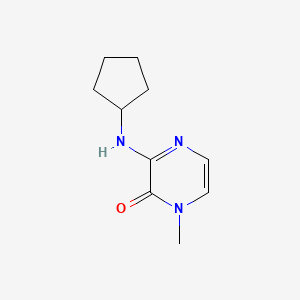
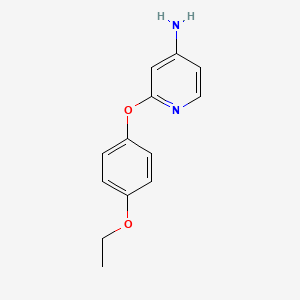

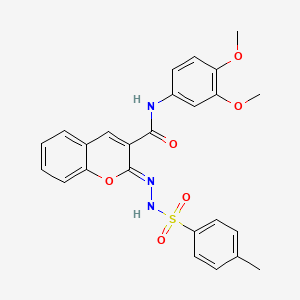
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2556612.png)
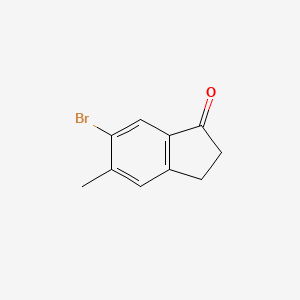
![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)